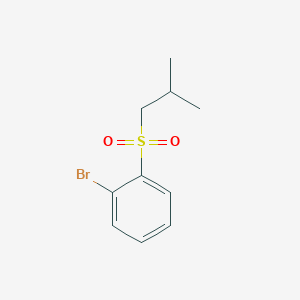

1-Bromo-2-(isobutylsulfonyl)benzene

Description

Properties

IUPAC Name |

1-bromo-2-(2-methylpropylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2S/c1-8(2)7-14(12,13)10-6-4-3-5-9(10)11/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCSHQVOFNXEHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591707 | |

| Record name | 1-Bromo-2-(2-methylpropane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444581-50-4 | |

| Record name | 1-Bromo-2-(2-methylpropane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 2 Isobutylsulfonyl Benzene and Analogous Systems

Approaches for Constructing the Aryl Bromide Moiety

The formation of the carbon-bromine bond on the aromatic ring can be achieved through direct bromination of a suitable precursor or by the transformation of an existing functional group into a bromide.

Electrophilic aromatic substitution is a fundamental reaction for the halogenation of benzene (B151609) rings. wku.edu The choice of brominating agent and catalyst is crucial for controlling the reaction's outcome, especially with substituted benzenes where regioselectivity is a primary concern. mdpi.comresearchgate.net

The classic method for brominating aromatic compounds involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com The catalyst polarizes the bromine molecule, increasing its electrophilicity and enabling it to be attacked by the π-electrons of the benzene ring. masterorganicchemistry.com

The general mechanism involves:

Activation of Bromine: The Lewis acid coordinates with a bromine molecule, creating a highly electrophilic bromine species.

Electrophilic Attack: The aromatic ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. nih.gov

Deprotonation: A weak base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring. masterorganicchemistry.com

For a substrate like isobutylsulfonylbenzene, the sulfonyl group's strong deactivating and meta-directing effect would likely lead to the formation of 1-Bromo-3-(isobutylsulfonyl)benzene. To achieve the desired ortho-substitution, a different synthetic precursor would be necessary. For instance, starting with 1-bromo-2-isobutylbenzene (B1628604) and subsequently introducing the sulfonyl group would be a more viable, albeit different, synthetic pathway. nih.gov Alternatively, brominating a substrate with a powerful ortho-directing group that can later be converted to the isobutylsulfonyl moiety is another strategic approach.

Table 1: Lewis Acid Catalysts for Aromatic Bromination

| Catalyst | Typical Substrates | Notes |

|---|---|---|

| FeBr₃ | Benzene, Alkylbenzenes, Halobenzenes | Often generated in situ from iron filings and bromine. Standard for general-purpose bromination. masterorganicchemistry.com |

| FeCl₃ | Benzene, Alkylbenzenes | Can be used with bromine, but may lead to minor amounts of chlorinated byproducts. masterorganicchemistry.com |

| AlCl₃ | Benzene and derivatives | A strong Lewis acid, effective but can sometimes promote side reactions like isomerization or disproportionation of alkylbenzene substrates. masterorganicchemistry.com |

N-Bromosuccinimide (NBS) is a versatile and convenient source of electrophilic bromine, often preferred over liquid bromine due to its solid nature and safer handling. organic-chemistry.orgeurekaselect.comresearchgate.net While typically used for brominating activated aromatic systems, its reactivity can be enhanced with various activating agents or catalysts to brominate less reactive substrates. mdpi.comorganic-chemistry.org

Methods have been developed that employ NBS in conjunction with:

Silica (B1680970) Gel: NBS adsorbed onto silica gel provides a regioselective method for the para-bromination of many activated aromatic compounds. mdpi.comresearchgate.net

Catalytic Sulfoxides or Sulfones: Reagents like dimethyl sulfoxide (B87167) (DMSO) or butadiene sulfone can catalyze the monobromination of a range of arenes and heteroarenes using NBS under mild conditions. eurekaselect.comresearchgate.netgriffith.edu.au

Zeolites: These microporous materials can provide high para-selectivity in the bromination of certain substrates due to shape-selective catalysis within their cavities. mdpi.com

For aryl sulfones, which are deactivated, direct bromination with NBS would likely require forcing conditions or specific catalytic systems. The regiochemical outcome would still be governed by the powerful meta-directing influence of the sulfonyl group, making this approach challenging for the synthesis of the ortho-isomer of 1-Bromo-2-(isobutylsulfonyl)benzene. mdpi.com

Table 2: Selected Conditions for Aromatic Bromination using NBS

| Activating Agent/Solvent | Substrate Type | Key Feature | Reference(s) |

|---|---|---|---|

| Silica Gel | Activated aromatics | High para-selectivity, mild conditions. | mdpi.comresearchgate.net |

| Butadiene Sulfone | Activated and deactivated arenes | Chemoselective monobromination, recyclable catalyst. | eurekaselect.comresearchgate.netgriffith.edu.au |

| Tetrabutylammonium (B224687) Bromide | Activated aromatics | Highly regioselective bromination. | organic-chemistry.org |

| Acetonitrile (solvent) | Activated aromatics | Highly para-selective with respect to the most activating group. | mdpi.com |

Oxidative bromination represents a greener and often more practical alternative to methods using elemental bromine. researchgate.netresearchgate.net These strategies generate an electrophilic bromine species in situ from a simple bromide salt (e.g., KBr, NaBr, or HBr) using a stoichiometric or catalytic oxidant. researchgate.netrsc.org This approach avoids the direct handling of hazardous Br₂ and can improve atom economy. researchgate.net

A variety of oxidizing systems have been developed, including:

Hydrogen Peroxide (H₂O₂): Often used with a catalyst, H₂O₂ is an environmentally benign oxidant as its only byproduct is water. researchgate.net Vanadium complexes have been shown to catalyze the oxidative bromination of hydroxy aromatic compounds using H₂O₂ and KBr. researchgate.net

Sodium Perborate: This solid oxidant can be used for the effective bromination of unprotected aromatic amines under mild conditions. researchgate.net

Ceric Ammonium Nitrate (CAN): In combination with LiBr, CAN can generate electrophilic bromine for the regioselective bromination of arenes. researchgate.net

These methods are powerful for synthesizing a wide array of bromoarenes. rsc.org However, when applied to a substrate like isobutylsulfonylbenzene, the inherent meta-directing nature of the sulfonyl group remains a controlling factor in regioselectivity.

Electrochemical synthesis offers a modern, sustainable, and highly controllable approach to aromatic bromination. acs.org In this method, an electrical current is used to oxidize bromide anions (from a salt like Bu₄NBr) at an anode to generate an electrophilic bromine species. acs.org

Key features of electrochemical bromination include:

Inherent Safety: Avoids the storage and handling of bulk quantities of hazardous bromine. acs.org

High Control: Reaction parameters like current and potential can be precisely tuned.

Paired Electrolysis: This advanced technique allows for simultaneous useful reactions at both the anode and cathode, increasing efficiency. For instance, Br⁻ is oxidized to Br₂ at the anode while a substrate is reduced at the cathode. acs.org

Recent studies have demonstrated the effective electrochemical bromination of electron-rich arenes and heteroarenes with high yields and excellent current efficiencies. acs.org The regioselectivity can be significantly influenced by the reaction conditions; for example, using an excess of the bromide-containing supporting electrolyte was found to enhance para-selectivity for aniline (B41778) and phenol (B47542) derivatives. acs.org While direct application to deactivating substrates like aryl sulfones is more challenging, the tunability of electrochemical methods holds promise for developing selective syntheses.

Functional Group Interconversions to Aryl Bromides

When direct electrophilic bromination does not provide the desired regioisomer, converting a different functional group into a bromine atom is a powerful alternative strategy. ub.edusolubilityofthings.comfiveable.me This approach is particularly valuable for synthesizing ortho-substituted compounds like this compound.

The most prominent method for this transformation is the Sandmeyer reaction . prepchem.com This reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a bromide, typically using a copper(I) bromide (CuBr) catalyst.

The synthetic sequence to obtain the target molecule would be:

Starting Material: 2-(Isobutylsulfonyl)aniline.

Diazotization: The amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HBr) at low temperatures (0–10 °C) to form the corresponding diazonium salt. prepchem.comorgsyn.org

Sandmeyer Reaction: The diazonium salt solution is added to a hot solution of copper(I) bromide in HBr. The diazonium group is an excellent leaving group (N₂) and is replaced by the bromide atom to yield this compound. prepchem.com

Other functional group interconversions that can yield aryl bromides include the reaction of aryl boronic acids with brominating agents like N-bromosuccinimide (NBS), which provides the corresponding bromo-arenes through an ipso-substitution. organic-chemistry.org

Decarboxylative Halogenation of Aryl Carboxylic Acids

Decarboxylative halogenation provides a route to aryl halides from readily available aryl carboxylic acids. The classic Hunsdiecker reaction, which traditionally uses silver salts of carboxylic acids with elemental halogens, is a well-known example of this transformation. nih.govadichemistry.combyjus.com The reaction mechanism is believed to proceed through a radical chain pathway. nih.gov Initially, the silver salt of the carboxylic acid reacts with bromine to form a reactive acyl hypobromite (B1234621) intermediate. byjus.com Homolytic cleavage of the weak oxygen-bromine bond generates a carboxyl radical, which then undergoes decarboxylation to produce an aryl radical. This radical subsequently abstracts a bromine atom to furnish the aryl bromide. byjus.com

This method is particularly effective for aromatic carboxylic acids bearing electron-withdrawing groups. adichemistry.com Modifications to the classical Hunsdiecker reaction have been developed to improve its efficiency and expand its scope. For instance, the use of N-bromosuccinimide (NBS) as the bromine source can be advantageous, especially for substrates with electron-donating groups where electrophilic ring bromination might otherwise be a competing side reaction. adichemistry.com

Recent advancements have led to the development of transition-metal-free decarboxylative bromination of aromatic acids. One such method employs tetrabutylammonium tribromide in the presence of a base, offering high yields for a variety of aromatic and heteroaromatic acids. nih.govscientificupdate.com This approach is notable for its applicability to electron-rich aromatic acids, which have historically been challenging substrates for Hunsdiecker-type reactions. nih.govresearchgate.net Mechanistic studies suggest that this metal-free process may proceed through a concerted pathway rather than a radical mechanism. nih.govscientificupdate.com Furthermore, photocatalysis has emerged as a powerful tool for decarboxylative halogenations, utilizing visible light to promote the reaction under mild conditions. nih.govrsc.org Copper-catalyzed methods, sometimes involving a photoinduced ligand-to-metal charge transfer (LMCT), have also been successfully applied to the decarboxylative bromination of aryl carboxylic acids. acs.org

The following table summarizes the yields of various substituted aryl bromides obtained through decarboxylative bromination of the corresponding benzoic acids, highlighting the influence of substituents on the reaction efficiency.

| Starting Carboxylic Acid | Brominating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2,6-Dimethoxybenzoic acid | Bu₄NBr₃ | K₃PO₄, MeCN, 100 °C | 1-Bromo-3,5-dimethoxybenzene | 99 | scientificupdate.com |

| 4-Methoxybenzoic acid | Bu₄NBr₃ | K₃PO₄, MeCN, 100 °C | 4-Bromoanisole | 95 | scientificupdate.com |

| Benzoic acid | Bu₄NBr₃ | K₃PO₄, MeCN, 100 °C | Bromobenzene (B47551) | 70 | scientificupdate.com |

| 2-Nitrobenzoic acid | CuBr (as source) | Cu(I) mediator, O₂ | 1-Bromo-2-nitrobenzene | 85 | scientificupdate.com |

| 4-Nitrobenzoic acid | CuBr (as source) | Cu(I) mediator, O₂ | 1-Bromo-4-nitrobenzene | 91 | scientificupdate.com |

| 2-Iodobenzoic acid | NIS | Visible light, Ir catalyst | 1-Bromo-2-iodobenzene | >75 | acs.org |

| Ataluren | CBr₄ | Cu(I) salt, visible light | Brominated Ataluren derivative | 66 | acs.org |

| Probenecid | CBr₄ | Cu(I) salt, visible light | Brominated Probenecid derivative | 53 | acs.org |

Transformations from Organoboron Reagents to Bromoarenes

Organoboron compounds, particularly arylboronic acids and their esters, are exceptionally versatile intermediates in organic synthesis. nih.gov While renowned for their application in cross-coupling reactions like the Suzuki-Miyaura coupling, they also serve as precursors for the synthesis of bromoarenes. This transformation, known as halodeboronation, provides a valuable alternative to other bromination methods.

A straightforward and scalable method for the bromodeboronation of aryl boronic acids involves treatment with a halogenating agent such as 1,3-dibromo-5,5-dimethylhydantoin. The reaction can be catalyzed by a simple base like sodium methoxide (B1231860) (NaOMe) and proceeds efficiently to afford aryl bromides in good to excellent yields. nih.gov This method is applicable to a range of aryl boronic acids with different electronic properties. nih.gov

Copper catalysis has also been instrumental in developing novel pathways from aryl carboxylic acids to organoboron compounds, which can then be conceptually converted to bromoarenes. For example, a copper-catalyzed decarboxylative borylation of (hetero)aryl carboxylic acids has been developed. acs.orgnih.govthieme-connect.com This process utilizes a photoinduced ligand-to-metal charge transfer (LMCT) to generate aryl radicals from the carboxylic acids, which are then trapped by a diboron (B99234) reagent to form arylboronic esters. nih.govthieme-connect.com This strategy effectively converts the same class of starting materials used in decarboxylative halogenation into versatile boronic ester intermediates.

The table below presents examples of the synthesis of aryl bromides from arylboronic acids, demonstrating the utility of this transformation.

| Arylboronic Acid | Halogenating Agent | Catalyst | Product | Yield (%) | Reference |

| 2-Cyano-6-fluorophenylboronic acid | 1,3-Dibromo-5,5-dimethylhydantoin | NaOMe | 2-Bromo-3-fluorobenzonitrile | 85 | nih.gov |

| 4-Methoxyphenylboronic acid | 1,3-Dibromo-5,5-dimethylhydantoin | NaOMe | 4-Bromoanisole | 98 | nih.gov |

| 3-Nitrophenylboronic acid | 1,3-Dibromo-5,5-dimethylhydantoin | NaOMe | 1-Bromo-3-nitrobenzene | 99 | nih.gov |

| 2-Methylphenylboronic acid | 1,3-Dibromo-5,5-dimethylhydantoin | NaOMe | 2-Bromotoluene | 84 | nih.gov |

Approaches for Constructing the Isobutylsulfonyl Moiety

The formation of the isobutylsulfonyl group on the aromatic ring is the second key structural challenge. This can be approached by first creating a carbon-sulfur bond, typically by forming a thioether (sulfide), which is then oxidized to the sulfone. Alternatively, cross-coupling reactions can be employed to directly install the sulfonyl group.

Formation of Carbon-Sulfur Bonds for Sulfone Synthesis

The oxidation of thioethers (sulfides) is a fundamental and widely used method for the synthesis of sulfones. This transformation can be achieved using a variety of oxidizing agents. The reaction proceeds in two stages: the initial oxidation of the sulfide (B99878) to a sulfoxide, followed by further oxidation to the sulfone. Careful control of reaction conditions is often necessary to achieve selective oxidation to the desired sulfone without stopping at the sulfoxide stage.

Commonly used oxidants include hydrogen peroxide (H₂O₂), which is considered a "green" oxidant as its only byproduct is water. researchgate.netresearchgate.net The effectiveness of H₂O₂ can be enhanced by using it in conjunction with catalysts such as sodium tungstate (B81510) or under acidic conditions with reagents like acetic acid and Amberlyst-15. researchgate.netresearchgate.net Another powerful and frequently used oxidizing agent is meta-chloroperoxybenzoic acid (m-CPBA), which is known for its high reactivity and ability to oxidize a wide range of functional groups under mild conditions. masterorganicchemistry.comresearchgate.net

For the synthesis of this compound, this would involve the oxidation of the corresponding 1-bromo-2-(isobutylthio)benzene. The presence of the bromo substituent on the aromatic ring is generally well-tolerated by these oxidation methods.

The following table provides examples of the oxidation of various sulfides to sulfones, illustrating the reaction conditions and yields.

| Sulfide Substrate | Oxidizing Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Thioanisole | 30% H₂O₂ | Na₂WO₄, Phenylphosphonic acid | Methyl phenyl sulfone | High | researchgate.net |

| Diphenyl sulfide | 30% H₂O₂ | Acetic acid, Amberlyst-15 | Diphenyl sulfone | Complete conversion | researchgate.net |

| Methyl phenyl sulfide | 30% H₂O₂ | PAMAM-G1-PMo hybrid | Methyl phenyl sulfone | >95 | mdpi.com |

| Dibenzyl sulfide | 30% H₂O₂ | Acetic acid, Amberlyst-15 | Dibenzyl sulfone | Complete conversion | researchgate.net |

| Cyclohexane (alkane example) | m-CPBA | Cobalt complex | Cyclohexanone/Cyclohexanol | 76 | nih.gov |

Cross-coupling reactions offer a direct and powerful method for the formation of the C-S bond necessary for sulfone synthesis. These methods can be tailored to introduce the entire sulfonyl moiety or a precursor that can be subsequently elaborated.

A highly efficient method for the synthesis of aryl sulfones is the cross-coupling of aryl halides with sulfinate salts. Nickel catalysis has emerged as a robust and cost-effective alternative to palladium in these transformations. mdpi.comresearchgate.net Recent advancements have demonstrated the use of a dual catalytic system involving nickel and an organoboron photocatalyst for the coupling of aryl bromides with sodium sulfinates. mdpi.comnih.gov

This reaction proceeds under visible light irradiation at room temperature and exhibits excellent functional group tolerance. mdpi.com The proposed mechanism involves a dual catalytic cycle. The organoboron photocatalyst absorbs light and initiates a single-electron transfer process, leading to the formation of a sulfonyl radical from the sodium sulfinate. In the nickel cycle, the Ni(0) catalyst undergoes oxidative addition with the aryl bromide. The resulting Ni(II) intermediate then reacts with the sulfonyl radical, eventually leading to the sulfone product through reductive elimination. mdpi.com This method is particularly relevant for the synthesis of this compound, as it would involve the coupling of a 1,2-dihalobenzene precursor with sodium isobutylsulfinate.

The table below shows the results of the nickel/organoboron-catalyzed coupling of various aryl bromides with sodium benzenesulfinate, highlighting the broad applicability of this method.

| Aryl Bromide | Sodium Sulfinate | Catalyst System | Product | Yield (%) | Reference |

| 4-Bromobenzonitrile | Sodium benzenesulfinate | NiBr₂·diglyme / AQDAB (photocatalyst) | 4-Cyanophenyl phenyl sulfone | 85 | mdpi.com |

| 4-Bromoacetophenone | Sodium benzenesulfinate | NiBr₂·diglyme / AQDAB (photocatalyst) | 4-Acetylphenyl phenyl sulfone | 80 | mdpi.com |

| 1-Bromo-4-nitrobenzene | Sodium benzenesulfinate | NiBr₂·diglyme / AQDAB (photocatalyst) | 4-Nitrophenyl phenyl sulfone | 73 | mdpi.com |

| 4-Bromobenzophenone | Sodium benzenesulfinate | NiBr₂·diglyme / AQDAB (photocatalyst) | 4-Benzoylphenyl phenyl sulfone | 78 | mdpi.com |

| Methyl 4-bromobenzoate | Sodium benzenesulfinate | NiBr₂·diglyme / AQDAB (photocatalyst) | Methyl 4-(phenylsulfonyl)benzoate | 40 | mdpi.com |

| 2-Bromopyridine | Sodium benzenesulfinate | NiBr₂·diglyme / AQDAB (photocatalyst) | 2-(Phenylsulfonyl)pyridine | 62 | mdpi.com |

| 3-Bromopyridine | Sodium benzenesulfinate | NiBr₂·diglyme / AQDAB (photocatalyst) | 3-(Phenylsulfonyl)pyridine | 75 | mdpi.com |

Cross-Coupling of Aryl Halides with Sulfur Sources

Desulfonylative Coupling Reactions for Aryl Sulfone Formation

The construction of aryl sulfones through desulfonylative coupling reactions represents a significant advancement in synthetic chemistry, offering pathways to these moieties by cleaving a carbon-sulfur bond in a sulfone starting material. nih.gov These methods are valued for their mild reaction conditions and broad functional group tolerance. thieme-connect.com

Transition metal catalysis, particularly with nickel, has been pivotal in developing desulfonylative cross-coupling reactions. In 2019, it was demonstrated that (hetero)aryl sulfones could undergo intramolecular desulfonylative coupling catalyzed by nickel, which is particularly effective for substrates containing a coordinating group like 2-pyridyl or 2-pyrimidyl. nih.gov More recently, a nickel-catalyzed system was established for the reductive cross-coupling of aryl sulfone derivatives with aryl bromides to form diverse biaryl compounds. nih.govacs.org A key finding in this area was the isolation and X-ray confirmation of an Ar-Ni(II)-SO₂CF₃ complex, providing solid evidence for the mechanism involving the activation of the C(Ar)-SO₂ bond. nih.gov

These reactions often proceed via radical intermediates, especially under photoredox catalysis conditions. thieme-connect.com Visible-light-mediated photoexcitation followed by a single electron transfer (SET) can initiate the desulfonylation process. thieme-connect.com This approach has been used for the reductive desulfonylation of β-keto sulfones and for the alkylation of heteroarenes. thieme-connect.com The versatility of these methods allows for the generation of primary, secondary, and tertiary radicals. thieme-connect.com

While many desulfonylative couplings focus on forming C-C bonds, they are foundational to the broader understanding of sulfone reactivity and can be conceptually applied to the synthesis of complex sulfones. For instance, the ability to selectively cleave a C-SO₂ bond suggests the possibility of using sulfones as synthons in convergent strategies. acs.org

Table 1: Examples of Desulfonylative Coupling Reactions

| Catalyst System | Reactants | Product Type | Key Feature |

|---|---|---|---|

| Ni(cod)₂ / P(n-Bu)₃ | N-hetero-2-aryl arylsulfones | (Hetero)biaryls | Intramolecular coupling with auxiliary group nih.gov |

| Nickel / Phosphine & Nitrogen Ligands | Aryl sulfones + Aryl bromides | Biaryl compounds | Reductive cross-coupling with C(sp²)-SO₂ bond cleavage acs.org |

| Ir(ppy)₃ (Photocatalyst) | Aryl and allyl sulfones | Alkylated/allylated products | Generates various alkyl radicals via photoredox catalysis thieme-connect.com |

| Ag-catalyst | Arylsulfonyl-substituted furoxans + Aliphatic carboxylic acids | Alkyl-substituted furoxans | Radical cross-coupling nih.gov |

Palladium-Catalyzed Desulfinative Cross-Coupling

Palladium-catalyzed desulfinative cross-coupling has emerged as a powerful and versatile method for forming carbon-carbon bonds, and by extension, informs strategies for carbon-sulfur bond formation. nih.gov This reaction typically involves the coupling of an aryl or heteroaryl halide with a sulfinate salt (RSO₂M), which serves as a nucleophilic partner, extruding sulfur dioxide (SO₂) in the process. nih.govacs.org

The general mechanism for this transformation begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by the oxidative addition of the aryl halide to the palladium center. The subsequent step is a transmetalation between the resulting palladium complex and the sulfinate salt. This forms a palladium sulfinate intermediate, which then undergoes SO₂ extrusion and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov

Mechanistic studies have provided significant insights into this process. It has been shown that the in situ reduction of the Pd(II) source can be mediated by the homocoupling of two sulfinate substrates. nih.gov Furthermore, novel palladium sulfinate complexes have been synthesized and characterized, confirming their role as competent intermediates in the catalytic cycle. nih.gov

The use of sulfinate salts offers several advantages over other organometallic reagents, such as boronic acids. Pyridine and related heterocyclic sulfinates are often stable, easy to prepare, and effective in cross-coupling reactions, providing an efficient route to challenging heteroaromatic structures. nih.gov The choice of ligand is also crucial; rigid bidentate ligands with a wide natural bite angle, such as Xantphos, have been found to be critical for the success of coupling aryl and vinyl halides or triflates with sulfinic acid salts to produce unsymmetrical diaryl sulfones. organic-chemistry.org This methodology provides a convenient alternative for the synthesis of biaryls and, by analogy, highlights the utility of sulfur-based reagents in palladium catalysis. oriprobe.com

Table 2: Key Features of Palladium-Catalyzed Desulfinative Coupling

| Component | Role in Catalytic Cycle | Notes |

|---|---|---|

| Pd(0) | Active catalyst | Oxidatively adds to the aryl halide nih.gov |

| Aryl Halide | Electrophilic partner | Provides one of the aryl groups for the final product nih.gov |

| Sulfinate Salt (RSO₂M) | Nucleophilic partner | Source of the second aryl group; undergoes desulfination nih.govacs.org |

| Ligand (e.g., Xantphos) | Stabilizes Pd center | Crucial for reaction efficiency, particularly for sulfone synthesis organic-chemistry.org |

| Palladium Sulfinate Intermediate | Key intermediate | Formed after transmetalation; precedes SO₂ extrusion nih.gov |

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of a specifically substituted aromatic compound like this compound requires careful strategic planning, considering both convergent and divergent approaches. A convergent synthesis would involve preparing the brominated aromatic ring and the isobutylsulfonyl moiety separately before coupling them. A divergent, or stepwise, approach involves sequential functionalization of a single benzene starting material.

Stepwise Introduction of Substituents on the Benzene Ring

A stepwise approach is the most direct and common strategy for synthesizing polysubstituted benzenes. libretexts.orgpressbooks.pub The order of introducing the bromo and the isobutylsulfonyl groups is critical and is dictated by the directing effects of the substituents.

The two primary retrosynthetic pathways are:

Route A: Bromination followed by Sulfonylation. This route begins with benzene, which is first brominated to form bromobenzene. The next step would be the introduction of the isobutylsulfonyl group at the ortho position.

Route B: Sulfonylation followed by Bromination. This route starts with the introduction of the isobutylsulfonyl group onto the benzene ring, followed by bromination of the resulting aryl sulfone.

The directing effect of the substituents determines the feasibility of these routes. A bromine atom is an ortho-, para-directing deactivator. libretexts.orglibretexts.org Therefore, in Route A, the subsequent functionalization of bromobenzene would yield a mixture of ortho and para products. In contrast, a sulfonyl group (-SO₂R) is a meta-directing deactivator. libretexts.orgmasterorganicchemistry.com Consequently, in Route B, bromination of isobutylsulfonylbenzene would yield the meta-substituted product, 1-bromo-3-(isobutylsulfonyl)benzene, not the desired ortho isomer.

Therefore, Route A is the more plausible synthetic strategy. The main challenge in this route is to achieve high regioselectivity for the ortho product over the para product during the introduction of the sulfonyl group. This can often be controlled by the choice of reaction conditions or by using a directing group strategy.

A potential synthesis could involve:

Friedel-Crafts Alkylation/Acylation: Reacting benzene with an appropriate isobutyl precursor. However, direct alkylation is prone to rearrangement and polyalkylation. A more controlled method is Friedel-Crafts acylation followed by reduction. chemistrysteps.com

Sulfonation/Sulfonylation: A common method to install a sulfonyl group is through sulfonation with SO₃/H₂SO₄, followed by conversion to a sulfonyl chloride and subsequent reaction with a Grignard or organolithium reagent. Alternatively, palladium-catalyzed coupling of an aryl halide with a sulfinic acid salt can form the sulfone directly. organic-chemistry.org

Given these considerations, a logical stepwise synthesis would start with bromobenzene, which directs the incoming electrophile to the ortho and para positions.

Strategic Considerations for Ortho-Substitution Pattern

Achieving the specific 1,2- (or ortho) substitution pattern on this compound requires overcoming the inherent directing effects of the substituents. youtube.com Since the sulfonyl group is strongly meta-directing and the bromo group is ortho-, para-directing, the order of introduction is paramount. libretexts.orgmasterorganicchemistry.com

The most viable strategy is to introduce the ortho-, para-directing group first. In this case, starting with bromobenzene allows for the subsequent introduction of the second group at the desired ortho position, although it will compete with para-substitution.

To favor ortho-substitution, several strategies can be employed:

Directed Ortho Metalation (DoM): This is a powerful technique where a substituent directs deprotonation (metalation) of the adjacent ortho position by an organolithium reagent. The resulting aryllithium species can then be quenched with an appropriate electrophile. For example, if a suitable directing group is present on the ring, it can be lithiated at the ortho position, followed by reaction with an isobutylsulfonyl-containing electrophile.

Blocking Groups: A temporary blocking group can be placed at the para position of the starting material (e.g., bromobenzene). This forces the next substituent to add to the ortho position. The blocking group is then removed in a subsequent step.

Reaction Condition Optimization: In some electrophilic aromatic substitution reactions, altering the temperature, catalyst, or solvent can influence the ortho/para product ratio, although separating the isomers is often still necessary.

Considering the target molecule, starting with bromobenzene is the correct strategic choice. The challenge then becomes the regioselective introduction of the isobutylsulfonyl group. A Friedel-Crafts type sulfonylation or a metal-catalyzed cross-coupling reaction would be potential methods. The formation of the para-isomer, 1-bromo-4-(isobutylsulfonyl)benzene, would be a likely byproduct that would need to be separated.

Chemical Reactivity and Transformational Chemistry of 1 Bromo 2 Isobutylsulfonyl Benzene

Reactivity Governed by the Aryl Bromide Functionality

The carbon-bromine (C-Br) bond in 1-Bromo-2-(isobutylsulfonyl)benzene is the principal site for a host of synthetic transformations. Its reactivity is characteristic of aryl halides, enabling access to a wide array of cross-coupling reactions, nucleophilic substitutions, and organometallic intermediates.

Transition metal catalysis provides powerful tools for the formation of new bonds at the C-Br center, allowing for the construction of complex molecular architectures from the this compound scaffold. researchgate.net Nickel and palladium complexes are particularly prominent in mediating these transformations.

Reductive cross-electrophile coupling has emerged as a powerful method for C-C bond formation, bypassing the need for pre-formed organometallic reagents. In this paradigm, two different electrophiles are coupled in the presence of a nickel catalyst and a stoichiometric reductant, such as manganese or zinc powder. organic-chemistry.org

In the context of this compound, the aryl bromide can act as one of the electrophilic partners. A relevant transformation is the nickel-catalyzed reductive coupling with aryl sulfones, where the aryl sulfone serves as the second electrophile. nih.govresearchgate.net In this process, the C-Br bond of this compound and the C-S bond of an aryl sulfone partner are both activated by a low-valent nickel species, leading to the formation of a new biaryl linkage. The reaction is driven by a reductant that regenerates the active Ni(0) catalyst. researchgate.net While specific studies on this compound are not prevalent, its structure is well-suited for such transformations. The general mechanism involves the oxidative addition of both electrophiles to a nickel center, followed by reductive elimination to form the product.

Table 1: Representative Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Aryl Sulfones This table illustrates typical conditions for the reaction type, using analogous substrates.

| Aryl Bromide | Aryl Sulfone Partner | Catalyst / Ligand | Reductant | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromotoluene | Phenyl trifluoromethyl sulfone | NiBr₂·glyme / dtbbp | Mn | DMA | 60 | 95 |

| 1-Bromo-4-methoxybenzene | Naphthyl trifluoromethyl sulfone | NiBr₂·glyme / dtbbp | Mn | DMA | 60 | 88 |

Data adapted from related studies on nickel-catalyzed desulfonylative cross-coupling. researchgate.net

Palladium-catalyzed reactions are fundamental in modern organic synthesis for forming C-C bonds. The aryl bromide functionality of this compound makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is highly valued for its mild conditions and functional group tolerance. This compound can be coupled with various aryl, heteroaryl, or vinyl boronic acids to generate substituted biaryl and styrene derivatives. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base) and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. covasyn.com The bulky ortho-isobutylsulfonyl group may influence the reaction rate and require the use of specialized phosphine ligands to facilitate efficient coupling. nih.gov

Table 2: Illustrative Conditions for Suzuki-Miyaura Coupling of Ortho-Substituted Aryl Bromides

| Aryl Bromide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Bromo-2-methylaniline | 4-Methoxyphenylboronic acid | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF | 80 | 95 |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 85 |

Data sourced from studies on analogous ortho-substituted aryl bromides to represent typical reaction parameters. nih.govnih.gov

Mizoroki-Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. nih.govlibretexts.org this compound can react with various alkenes, such as styrenes, acrylates, or acrylonitriles, to introduce a vinyl group onto the aromatic ring. The mechanism proceeds via oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond and subsequent β-hydride elimination to release the product. nih.gov The regioselectivity of the alkene insertion and the stereoselectivity of the resulting double bond are key considerations in this reaction.

Table 3: Representative Conditions for Mizoroki-Heck Reaction of Aryl Bromides

| Aryl Bromide | Alkene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat®40 | AcONa | Ethanol | 140 | 50 |

| Iodobenzene | Styrene | Pd(OAc)₂ | K₂CO₃ | DMA | 140 | 88 |

Data compiled from studies on various aryl bromides to illustrate general Heck reaction conditions. nih.govfrontiersin.org

While aryl halides are generally unreactive towards nucleophiles under standard Sₙ1 or Sₙ2 conditions, nucleophilic aromatic substitution (SₙAr) can occur if the aromatic ring is sufficiently electron-deficient. wikipedia.orgchemistrysteps.com The this compound molecule is highly activated for SₙAr reactions. The isobutylsulfonyl group at the ortho position is a powerful electron-withdrawing group, which significantly polarizes the C-Br bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack. libretexts.orgmasterorganicchemistry.com

The mechanism involves the addition of a nucleophile (e.g., alkoxides, amines, thiolates) to the carbon atom bearing the bromine, forming a resonance-stabilized carbanion. The negative charge is delocalized onto the sulfonyl group, which is a crucial stabilizing interaction. In a subsequent, typically fast step, the bromide ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. chemistrysteps.com The reaction rate is highly dependent on the strength of the nucleophile and the ability of the substituent to stabilize the intermediate. Due to the strong activation provided by the ortho-sulfonyl group, these reactions can often proceed under relatively mild conditions. libretexts.org

Table 4: Representative SₙAr Reactions on Activated Aryl Halides

| Aryl Halide | Nucleophile | Solvent | Temp. (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | Aniline (B41778) | Ethanol | 100 | 2,4-Dinitrodiphenylamine | 90 |

| 1-Fluoro-2-nitrobenzene | Sodium methoxide (B1231860) | Methanol | 50 | 2-Nitroanisole | 93 |

Data from analogous, strongly activated aryl halide systems, demonstrating the feasibility and conditions for SₙAr. libretexts.orgmasterorganicchemistry.com

Under strongly basic conditions, aryl halides lacking activating groups for SₙAr can undergo substitution via an elimination-addition mechanism involving a highly reactive benzyne intermediate. semanticscholar.orglibretexts.org This pathway is plausible for this compound. The reaction is initiated by the deprotonation of a proton ortho to the halogen by a very strong base, such as sodium amide (NaNH₂) or potassium amide (KNH₂). libretexts.org In this specific molecule, the proton at the C3 position could potentially be abstracted.

Following deprotonation, the resulting aryl anion undergoes rapid elimination of the bromide ion to form a strained, neutral aryne intermediate containing a formal triple bond within the benzene (B151609) ring. semanticscholar.org This highly electrophilic species is then rapidly attacked by a nucleophile present in the reaction mixture (e.g., the conjugate base of the solvent or the amide base itself). Protonation of the resulting anion furnishes the final product. A key feature of the benzyne mechanism is that the incoming nucleophile can add to either carbon of the "triple bond," which can lead to the formation of regioisomeric products, a phenomenon known as cine substitution. semanticscholar.orglibretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center

Reactivity Governed by the Isobutylsulfonyl Functionality

The isobutylsulfonyl group is not merely a passive spectator or an electronic modulator; it can participate in or direct chemical transformations. While generally stable, the C-S bond can be cleaved under specific reductive conditions, and the group itself can influence the reactivity of the adjacent isobutyl chain.

Organosulfones are recognized as versatile functional groups in synthesis. researchgate.net The sulfonyl group is a strong electron-withdrawing moiety, which increases the acidity of the α-protons on the isobutyl group, although deprotonation here is less common than reactions at the aromatic ring. A significant transformation involving aryl sulfones is their use as leaving groups or electrophilic partners in transition-metal-catalyzed cross-coupling reactions, as mentioned in section 3.1.1.1. nih.govresearchgate.net Under specific nickel- or palladium-catalyzed reductive conditions, the C(aryl)-S bond can be cleaved, allowing the sulfonyl group to be replaced by another fragment.

Furthermore, the sulfonyl group can be used as a removable directing or "blocking" group in electrophilic aromatic substitution. masterorganicchemistry.com While the isobutylsulfonyl group is not as readily installed or removed as a sulfonic acid group (SO₃H), the principle highlights the synthetic utility of sulfonyl functionalities in guiding the regioselectivity of reactions on the aromatic ring. masterorganicchemistry.com

Desulfonylative Functionalization Reactions

Desulfonylative reactions, which involve the cleavage of a carbon-sulfur bond, are powerful tools in organic synthesis, allowing the versatile sulfonyl group to be replaced with other functionalities.

Cleavage of the C(sp²)–SO₂ Bond under Catalytic Conditions

The inert C(sp²)–SO₂ bond in aryl sulfones can be cleaved under transition-metal catalysis, enabling the use of these compounds as arylation reagents in cross-coupling reactions. ucalgary.camdpi.comnih.gov For this compound, catalysts based on nickel or palladium could potentially mediate the coupling of the aryl ring with various partners, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. In these transformations, the isobutylsulfonyl group is extruded, often as sulfur dioxide, and replaced by another group.

The presence of the ortho-bromo substituent might influence the reactivity, potentially participating in competing oxidative addition steps. However, conditions could be optimized to favor the cleavage of the C-S bond.

Table 1: Predicted Catalytic Desulfonylative Cross-Coupling Reactions

| Reaction Type | Hypothetical Coupling Partner | Potential Catalyst System | Predicted Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Base | 1-Bromo-2-arylbenzene |

| Heck-Type Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ / Ligand / Base | 1-Bromo-2-styrylbenzene |

Disclaimer: The reactions and products listed are hypothetical and based on known transformations of analogous aryl sulfones.

Radical-Mediated Desulfonylative Transformations

Radical chemistry offers an alternative pathway for the functionalization of organosulfones. acs.org The C(sp²)–SO₂ bond can be cleaved homolytically to generate an aryl radical. This process can be initiated by various means, including photoredox catalysis or the use of radical initiators with reducing agents like tin hydrides. fiu.eduwikipedia.org

Once formed, the 2-bromophenyl radical derived from this compound would be a highly reactive intermediate, capable of participating in a range of transformations. These include hydrogen atom abstraction, addition to multiple bonds, or trapping by radical acceptors.

Table 2: Potential Radical-Mediated Desulfonylative Functionalizations

| Radical Generation Method | Trapping Reagent / Reaction | Predicted Product |

|---|---|---|

| Bu₃SnH / AIBN | Hydrogen Atom Abstraction | Bromobenzene (B47551) |

| Photoredox Catalysis | Acrylonitrile (Addition) | 3-(2-Bromophenyl)propanenitrile |

Disclaimer: The reactions and products listed are hypothetical and based on established principles of radical chemistry.

Role of the Sulfonyl Group as a Leaving Group

In the context of nucleophilic aromatic substitution (SNA_r), a leaving group is displaced by a nucleophile. For an SNA_r reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. chemistrysteps.com

In this compound, the isobutylsulfonyl group is a potent electron-withdrawing group. This electronic effect significantly lowers the electron density of the benzene ring, making it susceptible to nucleophilic attack. Two potential leaving groups are present: the bromine atom at C1 and the isobutylsulfonyl group at C2.

Attack at C1 (displacing Bromide): A nucleophile attacking the carbon bearing the bromine would be an S_NAr reaction. The isobutylsulfonyl group at the ortho position would effectively stabilize the intermediate Meisenheimer complex through its strong inductive and resonance-withdrawing effects.

Attack at C2 (displacing Isobutylsulfinate): The sulfonyl group itself can act as a leaving group in nucleophilic aromatic substitutions, particularly when the ring is highly activated. rsc.org A nucleophilic attack at C2 would be stabilized by the ortho-bromo substituent.

Generally, halides are better leaving groups than sulfinates in many S_NAr reactions. Therefore, nucleophilic substitution is more likely to occur at the C1 position, leading to the displacement of the bromide ion.

Reactivity of the α-Hydrogens Adjacent to the Sulfone

The hydrogen atom on the carbon of the isobutyl group directly attached to the sulfonyl moiety (the α-carbon) is acidic. libretexts.orglibretexts.org The strong electron-withdrawing nature of the sulfonyl group stabilizes the conjugate base (a carbanion) formed upon deprotonation. nih.govmsu.edu

Treatment of this compound with a suitable base (e.g., an alkoxide or an organolithium reagent) would generate a nucleophilic carbanion at the α-position. This carbanion can then react with a variety of electrophiles, allowing for the elaboration of the isobutyl side chain.

Table 3: Predicted Reactions Involving the α-Hydrogen

| Base | Electrophile | Reaction Type | Predicted Product Structure |

|---|---|---|---|

| NaOEt | Methyl Iodide (CH₃I) | Alkylation | 1-Bromo-2-((1-methylpropyl)sulfonyl)benzene |

| n-BuLi | Benzaldehyde (PhCHO) | Aldol-type addition | 1-Bromo-2-((2-hydroxy-1-phenylpropyl)sulfonyl)benzene |

Disclaimer: The reactions and products listed are hypothetical and based on the known reactivity of α-hydrogens in alkyl sulfones.

Electrophilic Aromatic Substitution (EAS) on the Substituted Benzene Ring

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The existing substituents on the ring, in this case, bromine and isobutylsulfonyl, determine the rate and regioselectivity of the reaction.

Directing Effects of Bromine and Isobutylsulfonyl Groups

The outcome of an EAS reaction on this compound depends on the combined directing effects of the two substituents.

Bromine: The bromine atom is a deactivating group due to its electron-withdrawing inductive effect. However, it is an ortho, para-director because its lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (sigma complex) formed during ortho and para attack. ucalgary.calatech.edu

Isobutylsulfonyl Group (-SO₂R): The sulfonyl group is a powerful electron-withdrawing group through both induction and resonance. Consequently, it is a strong deactivator and a meta-director. masterorganicchemistry.comchemistrysteps.comchemistrysteps.com It strongly destabilizes the intermediates of ortho and para attack, where a positive charge would be placed adjacent to the electron-deficient sulfur atom.

Table 4: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Position | Relation to Bromo | Relation to Isobutylsulfonyl | Combined Effect | Predicted Reactivity |

|---|---|---|---|---|

| C3 | ortho (favored) | meta (favored) | Directing effects are cooperative. However, sterically hindered. | Possible, but likely minor product due to sterics. |

| C4 | meta (disfavored) | meta (favored) | Conflicting effects. SO₂R is a stronger deactivator. | Likely a major product. Less sterically hindered than C6. |

| C5 | para (favored) | ortho (disfavored) | Conflicting effects. Strong deactivation from SO₂R at ortho position. | Unlikely. Highly deactivated position. |

Given that the isobutylsulfonyl group is a much stronger deactivator than bromine, its influence will likely dominate. The positions ortho and para to the strongly deactivating sulfonyl group (C3 and C5) will be highly disfavored. The bromine atom, while a deactivator, directs ortho/para. The most plausible sites for substitution are those that are meta to the sulfonyl group (C4 and C6). Between these two, position C4 is electronically favored by the sulfonyl group and less sterically hindered than C6, which is ortho to the bulky isobutylsulfonyl group. Therefore, electrophilic substitution, although slow, is predicted to occur predominantly at the C4 position.

Transformations Involving the Isobutyl Side Chain

However, based on established principles of organic chemistry and known reactions of analogous structures, several potential transformations of the isobutyl side chain can be postulated. These hypothetical reactions provide a framework for future research into the functionalization of this compound. It is important to emphasize that the following subsections describe theoretical possibilities that have not been experimentally verified for this compound itself.

Halogenation

Free radical halogenation presents a plausible pathway for the functionalization of the isobutyl side chain. The isobutyl group contains primary, secondary, and tertiary carbon-hydrogen (C-H) bonds. In radical halogenation reactions, the selectivity of the halogenating agent is a key factor. Bromination is typically more selective than chlorination, favoring the abstraction of the most stable radical intermediate.

Given the structure of the isobutyl group, the tertiary C-H bond at the carbon adjacent to the sulfonyl group is the most likely site for radical abstraction due to the formation of a relatively stable tertiary radical. Therefore, reaction with a radical initiator and a source of bromine, such as N-bromosuccinimide (NBS), could potentially lead to the selective formation of a tertiary bromide.

Hypothetical Reaction Data: Radical Bromination

| Reagent | Potential Product | Theoretical Yield (%) | Reaction Conditions |

|---|

It is crucial to note that the electron-withdrawing nature of the sulfonyl group might influence the reactivity of the adjacent C-H bonds, a factor that would require experimental investigation to fully understand.

Oxidation

The oxidation of the isobutyl side chain of this compound is another area of potential transformation. Strong oxidizing agents are known to oxidize alkyl chains attached to aromatic rings. However, these reactions often require the presence of a benzylic hydrogen, which is absent in the isobutyl group of the target molecule.

Oxidation of alkanes can be challenging and often requires harsh conditions. The tertiary C-H bond of the isobutyl group could be a potential site for oxidation. Reagents such as potassium permanganate (KMnO4) or chromic acid derivatives are commonly used for such transformations. A potential, albeit likely low-yielding, reaction could be the oxidation of the tertiary carbon to a hydroxyl group, forming a tertiary alcohol.

Hypothetical Reaction Data: Oxidation

| Oxidizing Agent | Potential Product | Theoretical Yield (%) | Reaction Conditions |

|---|

The presence of the sulfonyl group and the bromo substituent on the aromatic ring would likely be compatible with these oxidizing conditions, but their electronic effects on the reactivity of the isobutyl chain are not documented.

C-H Functionalization

Modern synthetic organic chemistry has seen significant advancements in the field of C-H functionalization. These methods allow for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds, often with high selectivity.

For the isobutyl side chain of this compound, directed C-H functionalization could be a promising strategy. While the sulfonyl group itself is not typically a directing group for C-H activation on the alkyl chain, various catalytic systems could potentially be employed to selectively functionalize the primary, secondary, or tertiary C-H bonds. For instance, transition metal-catalyzed reactions could introduce new functional groups at specific positions.

Hypothetical Reaction Data: C-H Functionalization

| Catalyst/Reagent System | Potential Transformation | Theoretical Yield (%) | Reaction Conditions |

|---|

The development of a selective C-H functionalization protocol for the isobutyl side chain of this molecule would represent a significant advancement in its synthetic utility, opening up avenues for the creation of novel derivatives. However, without experimental data, any proposed transformation remains speculative.

Computational Chemistry and Spectroscopic Characterization

Quantum Chemical Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a powerful computational tool for predicting the properties of molecules. A DFT study of 1-Bromo-2-(isobutylsulfonyl)benzene would provide fundamental information.

Electronic Structure and Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO)

Understanding the electronic structure is key to predicting a molecule's chemical behavior. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be central to this investigation. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. For this compound, the distribution of these orbitals would likely be influenced by the electron-withdrawing sulfonyl group and the bromine atom, as well as the electron-donating nature of the benzene (B151609) ring and the alkyl chain.

Electrostatic Potential Surface (ESP) Analysis

An Electrostatic Potential Surface (ESP) analysis would visually represent the charge distribution on the molecule's surface. This map is invaluable for predicting how the molecule would interact with other chemical species. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, it would be anticipated that the oxygen atoms of the sulfonyl group would exhibit a strong negative electrostatic potential.

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are instrumental in exploring potential reaction pathways involving a molecule. Should this compound be a reactant or intermediate in a chemical transformation, computational methods could be employed to elucidate the step-by-step mechanism. This involves identifying the transition state structures, which are the high-energy points along the reaction coordinate. The activation energies calculated from these transition states would provide quantitative information about the reaction rates.

Spectroscopic Studies and Theoretical Correlations

Experimental spectroscopic data, when available, can be powerfully complemented by theoretical predictions.

Vibrational Spectroscopy (FT-IR, Raman) and Computational Prediction

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. An experimental FT-IR and Raman spectrum of this compound would reveal characteristic peaks corresponding to specific functional groups, such as the S=O stretches of the sulfonyl group, C-H vibrations of the benzene ring and isobutyl group, and the C-S and C-Br bonds.

In conjunction with experimental work, DFT calculations can predict the vibrational frequencies and intensities. Comparing the theoretical and experimental spectra is a standard method for validating the accuracy of the computational model and for making definitive assignments of the observed vibrational modes.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Due to the absence of experimentally acquired NMR data for this compound in the surveyed literature, computational methods provide a valuable alternative for predicting its ¹H and ¹³C NMR chemical shifts. These predictions are based on the established principles of how atomic nuclei in a molecule interact with an external magnetic field, an interaction that is highly sensitive to the local electronic environment. The chemical shift values are influenced by the electron density around the nucleus, which is in turn affected by the presence of neighboring atoms and functional groups.

For this compound, the predicted chemical shifts are influenced by the electronic effects of both the bromo and the isobutylsulfonyl substituents on the benzene ring. The bromine atom, being electronegative, and the isobutylsulfonyl group, being a strong electron-withdrawing group, are expected to deshield the aromatic protons and carbons, leading to downfield chemical shifts (higher ppm values) relative to unsubstituted benzene (which has a proton chemical shift of approximately 7.34 ppm).

Predicted ¹H NMR Chemical Shifts:

The protons on the aromatic ring are expected to appear in the range of 7.5 to 8.2 ppm. The proton ortho to the bulky isobutylsulfonyl group is likely to be the most downfield-shifted due to the combined electron-withdrawing and anisotropic effects of this group. The protons of the isobutyl group will appear in the upfield region, typically between 1.0 and 3.5 ppm.

Interactive Data Table of Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (ortho to -SO₂R) | 8.0 - 8.2 | Doublet |

| Aromatic H (para to -Br) | 7.8 - 8.0 | Triplet |

| Aromatic H (meta to -Br) | 7.6 - 7.8 | Triplet |

| Aromatic H (ortho to -Br) | 7.5 - 7.7 | Doublet |

| -SO₂-CH ₂-CH(CH₃)₂ | 3.2 - 3.5 | Doublet |

| -SO₂-CH₂-CH (CH₃)₂ | 2.0 - 2.3 | Nonet |

| -SO₂-CH₂-CH(C H₃)₂ | 1.0 - 1.2 | Doublet |

Predicted ¹³C NMR Chemical Shifts:

The carbon atoms of the benzene ring are predicted to resonate between 120 and 145 ppm. The carbon atom attached to the bromine (ipso-carbon) will have its chemical shift influenced by the "heavy atom effect," which can cause a shift that is different from what electronegativity alone would predict stackexchange.com. The carbon attached to the sulfonyl group is expected to be significantly downfield. The carbons of the isobutyl group will appear in the upfield region of the spectrum.

Interactive Data Table of Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C -Br | 120 - 125 |

| C -SO₂R | 140 - 145 |

| Aromatic C -H | 125 - 135 |

| -SO₂-C H₂-CH(CH₃)₂ | 55 - 60 |

| -SO₂-CH₂-C H(CH₃)₂ | 28 - 32 |

| -SO₂-CH₂-CH(C H₃)₂ | 21 - 24 |

UV-Vis Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is expected to be characterized by absorptions in the ultraviolet (UV) region, arising from electronic transitions within the substituted benzene ring. Benzene itself exhibits two main absorption bands: a primary band around 184 nm and a secondary, less intense band around 254 nm up.ac.za. These absorptions are due to π → π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital.

The presence of substituents on the benzene ring alters the energy levels of these orbitals, typically resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax). In this compound, both the bromo and the isobutylsulfonyl groups act as auxochromes that modify the absorption characteristics of the benzene chromophore.

The bromine atom, with its lone pairs of electrons, can participate in resonance with the benzene ring, which generally leads to a red shift of the primary and secondary bands. For instance, bromobenzene (B47551) shows absorption peaks at approximately 210 nm and 264 nm uwosh.edu. The sulfonyl group is also known to interact with the π system of the benzene ring, further influencing the electronic transitions.

Predicted UV-Vis Absorption Maxima and Electronic Transitions:

It is predicted that this compound will exhibit two main absorption bands, analogous to the primary and secondary bands of benzene, but shifted to longer wavelengths.

Interactive Data Table of Predicted UV-Vis Spectroscopic Data

| Predicted λmax (nm) | Type of Electronic Transition | Chromophore |

| ~ 210 - 230 | π → π* (Primary Band) | Substituted Benzene |

| ~ 270 - 290 | π → π* (Secondary Band) | Substituted Benzene |

The predicted electronic transitions are of the π → π* type, characteristic of aromatic compounds up.ac.za. The presence of non-bonding electrons on the oxygen atoms of the sulfonyl group and the bromine atom could also allow for n → π* transitions. However, these are typically much weaker in intensity and may be obscured by the stronger π → π* absorptions. The exact λmax values and the molar absorptivity (ε) would need to be determined experimentally.

Advanced Synthetic Applications and Building Block Utility

Application as a Key Intermediate in Complex Molecule Synthesis

While specific, large-scale applications of 1-Bromo-2-(isobutylsulfonyl)benzene in the synthesis of complex natural products or pharmaceuticals are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Aryl sulfones are a known class of compounds with a broad spectrum of therapeutic activities. The ability to use the bromine atom for further molecular elaboration through cross-coupling reactions makes it a valuable precursor for creating libraries of potential drug candidates. The isobutyl group provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a target molecule.

The synthesis of polysubstituted benzenes often requires a strategic sequence of reactions to install various functional groups in the desired positions. libretexts.orgpressbooks.pub this compound can be envisioned as a key intermediate in such synthetic sequences. For instance, the bromine atom can be replaced with a variety of other functional groups, including alkyl, aryl, and heteroaryl moieties, through well-established palladium-catalyzed cross-coupling reactions. mdpi.comresearchgate.net This allows for the late-stage diversification of molecular scaffolds, a powerful strategy in medicinal chemistry and materials science.

Role in the Construction of Biaryl and Polyaryl Systems

The construction of biaryl and polyaryl systems is a cornerstone of modern organic synthesis, as these structural motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. researchgate.net Aryl bromides, such as this compound, are excellent substrates for these reactions due to their reactivity and commercial availability.

The general scheme for a Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination to form the biaryl product and regenerate the active palladium catalyst. mdpi.com

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Biaryl Synthesis

| Aryl Halide | Coupling Partner | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-(Isobutylsulfonyl)biphenyl |

| Aryl Bromide | Arylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Unsymmetrical Biaryl |

| Aryl Chloride | Arylboronic ester | PdCl₂(dppf) | Cs₂CO₃ | Unsymmetrical Biaryl |

This table presents hypothetical yet highly plausible Suzuki-Miyaura reactions involving this compound based on established catalytic systems.

The isobutylsulfonyl group in this compound can exert electronic and steric effects on the coupling reaction. As an electron-withdrawing group, it can influence the rate of oxidative addition to the palladium catalyst. Furthermore, its steric bulk may direct the regioselectivity of the coupling in certain substrates. This controlled introduction of aryl groups is critical in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). nih.gov

Utilization in the Synthesis of Functional Organic Materials

The development of novel organic materials with tailored electronic and photophysical properties is a rapidly advancing field. Aryl sulfones are known to be useful building blocks for such materials due to their thermal stability and electron-accepting properties. The incorporation of a bromo-substituent, as in this compound, provides a convenient point of attachment for other functional units, enabling the construction of larger conjugated systems.

For example, through palladium-catalyzed reactions like the Heck or Sonogashira coupling, unsaturated moieties such as alkenes or alkynes can be introduced at the bromine-bearing position. This extends the π-conjugation of the molecule, which is a key factor in determining its optical and electronic properties. These extended aromatic systems can find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The isobutylsulfonyl group can further modulate the properties of the resulting material, for instance, by influencing its solubility and thin-film morphology.

Future Prospects in Catalytic Cycles and Method Development

The unique combination of a reactive bromine atom and a bulky, electron-withdrawing sulfonyl group makes this compound an interesting substrate for the development of new catalytic methodologies. Its well-defined structure can be used to probe the mechanisms of various cross-coupling reactions and to test the efficacy of new catalyst systems. nih.gov

Future research could explore the use of this compound in other types of transition-metal-catalyzed reactions, such as Buchwald-Hartwig amination for the synthesis of arylamines or cyanation reactions to introduce nitrile groups. The development of stereoselective transformations at the isobutyl group could also open up new avenues for the synthesis of chiral molecules.

Furthermore, the sulfonyl group itself can be a target for chemical transformation. For example, under certain conditions, it could be involved in Smiles rearrangements or used as a directing group for ortho-metalation, providing access to polysubstituted aromatic compounds that are difficult to prepare by other means. The continued exploration of the reactivity of this compound and related compounds will undoubtedly lead to the discovery of new and powerful synthetic tools for the construction of complex organic molecules.

Conclusion and Future Research Directions

Synthesis and Reactivity Landscape of 1-Bromo-2-(isobutylsulfonyl)benzene

The synthesis of this compound is not explicitly detailed in readily available scientific literature. However, a retrosynthetic analysis based on established organic chemistry principles allows for the proposal of several potential synthetic routes. The primary challenge lies in the introduction of the two substituents onto the benzene (B151609) ring in the correct ortho orientation.

A plausible approach would involve a multi-step sequence, likely commencing with the sulfonation of a substituted benzene. One possible pathway could start with isobutylbenzene, which upon sulfonation would predominantly yield the para-substituted product due to the steric bulk of the isobutyl group. Subsequent bromination would then be directed by the sulfonic acid group. However, achieving the desired ortho-bromo isomer in high yield would be challenging.

Alternatively, one could envision starting with 2-bromothiophenol. Oxidation of the thiol to the corresponding sulfonyl chloride, followed by a Friedel-Crafts type reaction with isobutane (B21531) or an isobutyl equivalent, could potentially lead to the target molecule. The order of these steps would be crucial in managing directing group effects and potential side reactions.

The reactivity of this compound is predicted to be heavily influenced by the electronic and steric properties of its substituents. The isobutylsulfonyl group is a strongly deactivating, meta-directing group due to the electron-withdrawing nature of the sulfonyl moiety. Conversely, the bromine atom is a deactivating but ortho-, para-directing group. In electrophilic aromatic substitution reactions, the powerful deactivating effect of the sulfonyl group would likely render the aromatic ring significantly less reactive than benzene. The directing effects of the two substituents would be in opposition, leading to a complex mixture of products in any further substitution attempts.

Nucleophilic aromatic substitution, while less common for simple aryl halides, could be a potential avenue for reactivity, particularly at the carbon bearing the bromine atom. The presence of the strongly electron-withdrawing sulfonyl group at the ortho position would activate the ring towards nucleophilic attack.

Identification of Current Challenges in its Chemical Manipulation

The primary challenge in the chemical manipulation of this compound stems from the very limited availability of this compound and the lack of documented synthetic procedures. This scarcity of material inherently restricts any experimental investigation into its reactivity and potential applications.

From a synthetic standpoint, the ortho-substitution pattern presents a significant hurdle. The steric hindrance imposed by the bulky isobutylsulfonyl group would likely impede reactions at the adjacent bromine-substituted carbon and the other ortho position. This steric crowding would not only affect the regioselectivity of reactions but could also necessitate harsh reaction conditions, potentially leading to decomposition or undesired side reactions.

Furthermore, the opposing directing effects of the bromo and isobutylsulfonyl groups complicate any attempts at further functionalization of the aromatic ring via electrophilic substitution. Predicting and controlling the regiochemical outcome of such reactions would be a formidable challenge for synthetic chemists. The strong deactivation of the ring by the sulfonyl group also means that many standard electrophilic aromatic substitution protocols may prove ineffective.

Prospective Avenues for Methodological Innovation and Application Expansion

Despite the current challenges, the unique structure of this compound offers intriguing possibilities for future research and application.

Methodological Innovation:

The development of a reliable and high-yielding synthesis of this compound is the most critical first step. This would likely require the exploration of modern synthetic methodologies, such as directed ortho-metalation techniques. By using a directing group to facilitate lithiation or borylation at the desired position, the controlled introduction of the bromo and isobutylsulfonyl groups could be achieved with greater precision.

Furthermore, the investigation of its reactivity in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, could unlock a wide range of derivatives. The bromine atom serves as a handle for such transformations, allowing for the introduction of various carbon, nitrogen, and oxygen-based functionalities. Understanding how the ortho-isobutylsulfonyl group influences the efficiency and outcome of these coupling reactions would be a valuable area of study.

Application Expansion:

Given that substituted phenyl sulfones are known to exhibit a range of biological activities, this compound and its derivatives could be of interest in medicinal chemistry and agrochemical research. The specific substitution pattern may impart unique pharmacological or pesticidal properties. Screening this compound and its derivatives for various biological targets could reveal unforeseen applications.

The compound could also serve as a valuable building block in materials science. The presence of the polar sulfonyl group and the reactive bromine atom could be exploited in the synthesis of novel polymers or functional materials with specific electronic or physical properties.

Q & A

Q. Table 1: Comparison of Sulfonation/Oxidation Methods

| Method | Reagents/Conditions | Yield (%) | Key Challenges | Reference |

|---|---|---|---|---|

| Direct sulfonation | Isobutylsulfonyl Cl, AlCl3 | 45–60 | Regioselectivity control | |

| Sulfide oxidation | mCPBA in DCM, 0°C | 70–85 | Overoxidation risks |

What analytical techniques are critical for characterizing this compound and verifying purity?

Level: Basic

Answer:

Key techniques include:

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the sulfonyl group’s position and bromine substitution pattern. For example, the deshielded aromatic protons adjacent to the sulfonyl group appear at δ 7.8–8.2 ppm .

- Mass spectrometry (LC-MS/GC-MS) : To verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 277) and assess purity.

- X-ray crystallography : Resolves structural ambiguities, particularly when stereochemical outcomes require validation .

How can researchers optimize regioselectivity during bromination of 2-(isobutylsulfonyl)benzene precursors?

Level: Advanced

Answer:

Regioselectivity challenges arise due to the electron-withdrawing sulfonyl group directing bromine to specific positions. Strategies include:

- Directed ortho-metalation : Using lithiation with LDA (lithium diisopropylamide) to target the ortho position relative to the sulfonyl group .

- Temperature control : Lower temperatures (−78°C) minimize side reactions during bromine addition.

- Protecting groups : Temporarily blocking reactive sites to direct bromination to the desired position.

Q. Example Protocol :

Lithiate 2-(isobutylsulfonyl)benzene with LDA at −78°C.

Add Br2 or NBS (N-bromosuccinimide) for controlled bromination.

Quench with NH4Cl and purify via column chromatography .

How can discrepancies in spectral data (e.g., NMR or MS) be resolved during synthesis?

Level: Advanced

Answer:

Contradictions often stem from impurities, isomerization, or unexpected substitution patterns. Mitigation steps:

- 2D NMR (HSQC, HMBC) : Resolves overlapping signals and confirms connectivity (e.g., distinguishing between para and meta bromine placement) .

- Isotopic labeling : Use deuterated solvents or labeled reagents to track reaction pathways.

- Comparative analysis : Cross-reference with literature data for analogous compounds (e.g., 1-Bromo-3-(trifluoromethoxy)benzene in ).

What strategies enable enantioselective synthesis of chiral sulfonyl derivatives like this compound?

Level: Advanced

Answer:

While this compound lacks inherent chirality, enantioselective methods for related sulfonyl compounds include:

Q. Table 2: Enzymatic vs. Chemical Resolution

| Method | ee (%) | Catalyst/Enzyme | Reference |

|---|---|---|---|